2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic compound that combines a triazine ring with a benzothiazole moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various interactions at the molecular level, making it a subject of interest in pharmacological research.
The compound is cataloged under the identifier 869068-55-3 and is available from various chemical suppliers, including Sigma-Aldrich and BenchChem. It has been referenced in scientific literature discussing its synthesis and biological activity, indicating its relevance in ongoing research efforts in organic and medicinal chemistry .
This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties. The presence of both triazine and benzothiazole structures contributes to its classification as a heterocyclic compound with potential applications in drug development.
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide typically involves several key steps:
The synthesis may involve the use of reagents such as thiourea or selenourea for thiazole formation, along with palladium(II) acetate as a catalyst for certain reactions. The conditions are typically optimized for temperature and reaction time to ensure high yields .
The molecular structure of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide can be represented by its IUPAC name and chemical formula:
IUPAC Name: 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
Molecular Formula: C12H12N6O2S2
InChI: InChI=1S/C12H10N6O2S2/c13-18-10(20)5-14-17-12(18)21-6-9(19)16-11-15-7-3-1-2-4-8(7)22-11/h1-5H,6,13H2,(H,15,16,19) .
The molecular weight is approximately 312.37 g/mol. The presence of multiple functional groups within the molecule suggests potential reactivity and interaction with biological targets.
The compound can undergo various chemical reactions including:
These reactions are significant for modifying the compound's structure to enhance biological activity or selectivity towards specific targets.
The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific biological targets such as enzymes or receptors.
The compound may modulate enzyme activity through binding interactions that alter conformational states or inhibit catalytic functions. For example, it has been suggested that compounds with similar structures can act as inhibitors of acetylcholinesterase and other enzymes crucial for neurotransmission .
Further research is needed to elucidate the precise pathways and molecular targets involved in its action.
The compound exhibits typical characteristics associated with heterocyclic compounds. It is likely to be a solid at room temperature with moderate solubility in polar solvents due to the presence of nitrogen and sulfur atoms.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility should be determined experimentally for precise applications .
The compound has potential applications in:
CAS No.: 4299-57-4
CAS No.: 869-06-7
CAS No.: 147317-97-3
CAS No.: 147317-96-2
CAS No.: 34098-41-4
CAS No.: